
Kojibiose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Kojibiose is a disaccharide composed of two glucose molecules linked by an α-1,2 glycosidic bond . It is a product of the caramelization of glucose and is also found in honey, albeit in small quantities (approximately 3%) . This compound has a mild sweet taste and a low-calorie count, making it a potential sugar substitute . Additionally, it possesses prebiotic properties, which can benefit intestinal flora .
准备方法
Synthetic Routes and Reaction Conditions: Kojibiose can be synthesized through enzymatic methods. One approach involves the use of sucrose phosphorylase (SPase) expressed in Bacillus subtilis . The optimal reaction conditions for this compound synthesis catalyzed by recombinant SPase include 0.5 M sucrose, 0.5 M glucose, 0.02 U enzyme/mg all substrates, pH 7.0, 50°C, and 30 hours . Another method involves the dextransucrase-catalyzed synthesis of a galactosyl-derivative of this compound, followed by hydrolysis with β-galactosidase .
Industrial Production Methods: Industrial production of this compound is challenging due to its complex synthesis process. recent advancements in biotechnological processes have made it more feasible. For instance, the use of recombinant enzymes and optimized reaction conditions has improved the yield and purity of this compound .
化学反应分析
Types of Reactions: Kojibiose undergoes various chemical reactions, including hydrolysis and phosphorylation. It can be hydrolyzed by this compound hydrolase, an enzyme that specifically targets this compound and α-1,2-oligoglucans . Additionally, this compound can participate in phosphorylation reactions catalyzed by this compound phosphorylase, resulting in the formation of D-glucose and β-D-glucose 1-phosphate .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include sucrose, glucose, and specific enzymes such as sucrose phosphorylase and this compound hydrolase . The reactions typically occur under mild conditions, such as neutral pH and moderate temperatures (around 50°C) .
Major Products Formed: The major products formed from the reactions involving this compound include D-glucose, β-D-glucose 1-phosphate, and various oligosaccharides .
科学研究应用
Kojibiose has a wide range of scientific research applications due to its unique properties. In the field of chemistry, it is used as a substrate for studying enzyme specificity and activity . In biology and medicine, this compound is recognized for its prebiotic properties, promoting the growth of beneficial intestinal bacteria such as Bifidobacterium and lactic acid bacteria . It also exhibits potential as an inhibitor of α-glucosidase, which could be useful in developing treatments for conditions like diabetes . In the food industry, this compound is explored as a low-calorie sweetener and a functional ingredient in various products .
作用机制
Kojibiose exerts its effects primarily through its interaction with specific enzymes and bacteria. It inhibits the activity of α-glucosidase I, an enzyme involved in carbohydrate digestion, thereby reducing glucose absorption . Additionally, this compound serves as a proliferation factor for beneficial intestinal bacteria, enhancing gut health . The molecular targets and pathways involved include the inhibition of α-glucosidase and the promotion of bacterial growth in the gut .
相似化合物的比较
Kojibiose is unique among disaccharides due to its α-1,2 glycosidic bond and its specific prebiotic properties. Similar compounds include other disaccharides such as maltose (α-1,4 glycosidic bond) and cellobiose (β-1,4 glycosidic bond). Unlike this compound, these disaccharides do not exhibit the same level of prebiotic activity or the ability to inhibit α-glucosidase .
属性
IUPAC Name |
3,4,5,6-tetrahydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h2,4-13,15-21H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDOWFGHCNHPQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
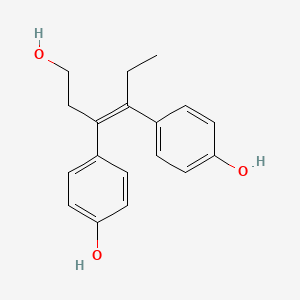
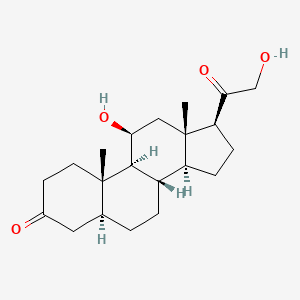
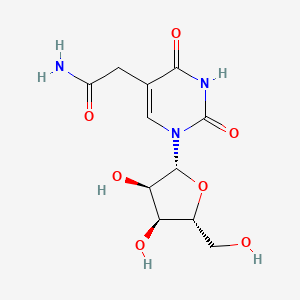
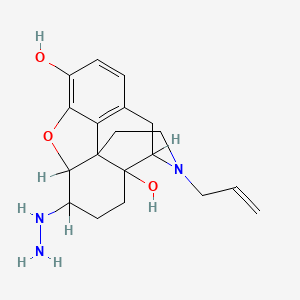
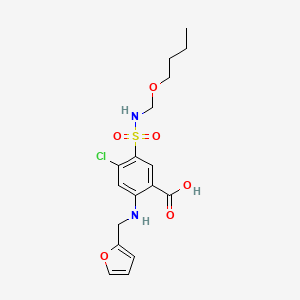
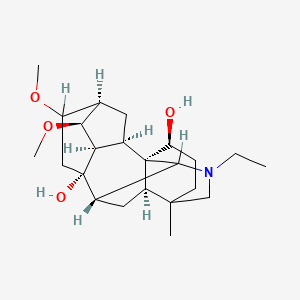
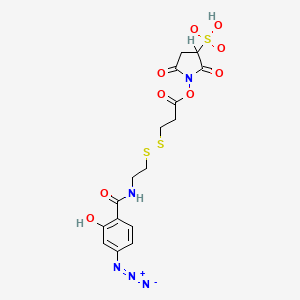
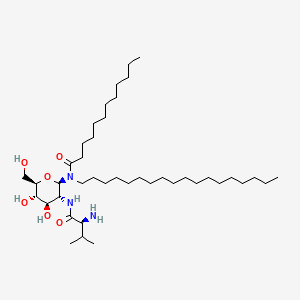
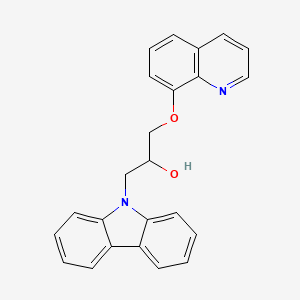
![N-[(4-chlorophenyl)methyl]-3-(1-ethyl-5-methyl-4-pyrazolyl)-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B1230096.png)
![Cyclobutyl-[5-[(2-ethyl-1-piperidinyl)sulfonyl]-2,3-dihydroindol-1-yl]methanone](/img/structure/B1230097.png)

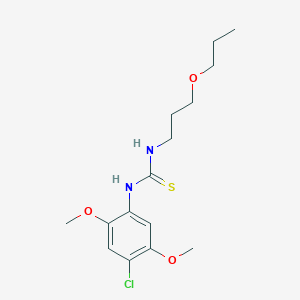
![4-[[anilino-(4-methylphenyl)methyl]-propoxyphosphoryl]-N,N-dimethylaniline](/img/structure/B1230102.png)
